molecular formula C22H25FN4O2S B15154120 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Cat. No.: B15154120
M. Wt: 428.5 g/mol
InChI Key: FSNCEMWYLLTNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group, a fluorobenzoyl moiety, and a butanoylpiperazine segment, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with butanoyl chloride to form 4-butanoylpiperazine.

    Introduction of the Fluorobenzoyl Group: The next step involves the acylation of the piperazine derivative with 2-fluorobenzoyl chloride to yield the intermediate compound.

    Thiourea Formation: Finally, the intermediate is reacted with thiourea under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine
  • 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole

Uniqueness

3-[4-(4-BUTANOYLPIPERAZIN-1-YL)PHENYL]-1-(2-FLUOROBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25FN4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C22H25FN4O2S/c1-2-5-20(28)27-14-12-26(13-15-27)17-10-8-16(9-11-17)24-22(30)25-21(29)18-6-3-4-7-19(18)23/h3-4,6-11H,2,5,12-15H2,1H3,(H2,24,25,29,30)

InChI Key

FSNCEMWYLLTNPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.